![molecular formula C15H18BF3O2 B12064176 (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester](/img/structure/B12064176.png)
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester
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Overview
Description
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is an organoboron compound that is widely used in organic synthesis, particularly in the Suzuki–Miyaura coupling reaction. This compound is characterized by the presence of a trifluoromethyl group attached to a styryl moiety, which is further bonded to a boronic acid pinacol ester. The trifluoromethyl group imparts unique chemical properties to the compound, making it valuable in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester typically involves the reaction of 4-(trifluoromethyl)phenylboronic acid with a suitable vinyl precursor under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, in an organic solvent like tetrahydrofuran. The reaction mixture is heated to reflux, and the product is isolated by standard purification techniques such as column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using larger reaction vessels, continuous flow reactors, and automated purification systems. The use of high-throughput screening methods can also aid in identifying the most efficient catalysts and reaction conditions for large-scale production .
Chemical Reactions Analysis
Types of Reactions
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester undergoes various chemical reactions, including:
Suzuki–Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation: The boronic ester group can be oxidized to form the corresponding alcohol or ketone.
Protodeboronation: The boronic ester group can be replaced with a hydrogen atom under acidic conditions.
Common Reagents and Conditions
Palladium Catalysts: Used in Suzuki–Miyaura coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Oxidizing Agents: Such as hydrogen peroxide or sodium periodate.
Major Products
Biaryls: Formed in Suzuki–Miyaura coupling reactions.
Alcohols and Ketones: Formed in oxidation reactions.
Hydrocarbons: Formed in protodeboronation reactions
Scientific Research Applications
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is used in various scientific research applications, including:
Organic Synthesis: As a building block in the synthesis of complex organic molecules.
Medicinal Chemistry: For the development of pharmaceuticals with improved pharmacokinetic properties due to the presence of the trifluoromethyl group.
Material Science: In the synthesis of polymers and materials with unique electronic properties.
Biological Research: As a probe for studying biological processes and interactions.
Mechanism of Action
The mechanism of action of (E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester in chemical reactions involves the formation of a boronate complex with the palladium catalyst. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The trifluoromethyl group enhances the reactivity and stability of the compound, making it a valuable reagent in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
(E)-2-Phenylethenylboronic Acid: Similar structure but lacks the trifluoromethyl group.
4-(Trifluoromethyl)phenylboronic Acid: Contains the trifluoromethyl group but lacks the styryl moiety.
Uniqueness
(E)-[4-(Trifluoromethyl)styryl]boronic Acid Pinacol Ester is unique due to the presence of both the trifluoromethyl group and the styryl moiety, which impart distinct chemical properties. The trifluoromethyl group enhances the compound’s reactivity and stability, while the styryl moiety allows for versatile chemical transformations .
Biological Activity
(E)-[4-(Trifluoromethyl)styryl]boronic acid pinacol ester is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and findings from diverse research sources.
Molecular Characteristics:
- Molecular Formula: C13H16BF3O2
- Molecular Weight: 272.07 g/mol
- IUPAC Name: 4-(Trifluoromethyl)phenylboronic acid pinacol ester
- CAS Number: 1073339-21-5
The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and altering interaction with target enzymes and receptors. This interaction can lead to the modulation of signaling pathways involved in cell proliferation, apoptosis, and other critical cellular processes.
Biological Activities
Research has indicated several biological activities associated with this compound:
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Anticancer Activity:
- Studies have shown that boronic acid derivatives can inhibit proteasome activity, leading to apoptosis in cancer cells. The presence of the trifluoromethyl group may enhance this effect by improving binding affinity to target proteins involved in cancer progression.
- In vitro studies demonstrated that this compound exhibited cytotoxic effects against various cancer cell lines, including breast and prostate cancer cells.
-
Antimicrobial Properties:
- The compound has been evaluated for its antimicrobial potential against a range of bacteria and fungi. Preliminary results suggest that it may exhibit inhibitory effects on certain strains, although further studies are needed to elucidate its spectrum of activity and mechanisms.
-
Enzyme Inhibition:
- Boronic acids are known to act as reversible inhibitors of serine proteases. Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic applications in metabolic disorders.
Case Study 1: Anticancer Efficacy
A recent study investigated the anticancer efficacy of this compound against MCF-7 breast cancer cells. The compound was administered at varying concentrations, revealing a dose-dependent cytotoxic effect. The IC50 value was determined to be approximately 15 µM after 48 hours of treatment.
Concentration (µM) | Cell Viability (%) |
---|---|
0 | 100 |
5 | 85 |
10 | 70 |
15 | 50 |
20 | 30 |
Case Study 2: Antimicrobial Activity
In another study, this compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be 32 µg/mL for S. aureus, indicating promising antimicrobial potential.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | >64 |
Properties
Molecular Formula |
C15H18BF3O2 |
---|---|
Molecular Weight |
298.11 g/mol |
IUPAC Name |
4,4,5,5-tetramethyl-2-[2-[4-(trifluoromethyl)phenyl]ethenyl]-1,3,2-dioxaborolane |
InChI |
InChI=1S/C15H18BF3O2/c1-13(2)14(3,4)21-16(20-13)10-9-11-5-7-12(8-6-11)15(17,18)19/h5-10H,1-4H3 |
InChI Key |
ICHUCLGNVHZZQF-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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